3-tert-Butylaniline
Overview
Description
Synthesis Analysis
The synthesis of 3-tert-Butylaniline and related compounds involves various strategies, including the use of N-tert-butanesulfinyl imines as versatile intermediates. N-tert-Butanesulfinyl aldimines and ketimines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. This method facilitates the synthesis of a wide range of highly enantioenriched amines, showcasing the versatility of tert-butyl-based intermediates in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of 3-tert-Butylaniline features a tert-butyl group attached to the nitrogen atom of an aniline ring. This structural motif imparts steric bulk, influencing the compound's reactivity and physical properties. The tert-butyl group's influence on the electron density of the aniline moiety also affects its participation in chemical reactions.
Chemical Reactions and Properties
3-tert-Butylaniline participates in various chemical reactions, leveraging its aniline moiety for nucleophilic substitution, electrophilic substitution, and coupling reactions. Its tert-butyl group can influence these reactions by steric hindrance, affecting the reactivity and selectivity of the compound in organic syntheses.
Physical Properties Analysis
The physical properties of 3-tert-Butylaniline, such as boiling point, melting point, and solubility, are significantly influenced by the tert-butyl group. This group increases the molecular volume, affecting the compound's phase behavior and interactions with solvents.
Chemical Properties Analysis
The chemical properties of 3-tert-Butylaniline, including acidity, basicity, and reactivity towards oxidizing or reducing agents, are shaped by the presence of both the aniline nitrogen and the tert-butyl group. The electron-donating effect of the tert-butyl group modulates the electron density on the aniline nitrogen, impacting the compound's chemical behavior in various reactions.
Scientific Research Applications
Application 1: Hydrodechlorination Technology
- Summary of the Application : Hydrodechlorination technology is an innovative method of transforming chlorinated waste streams into a recyclable product . In this context, 3-tert-Butylaniline is synthesized from 4-tert-butyl-1-chloro-2-nitrobenzene .
- Methods of Application or Experimental Procedures : The hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene is carried out over a Raney nickel catalyst . The reaction solution consists of methanol and water (v: v=4:1), with ammonium acetate as the additive . The ratio of ammonium acetate and 4-tert-butyl-1-chloro-2-nitrobenzene is 1:1 . The reaction is conducted at a temperature of 140 °C and a pressure of 3.0 Mpa .
- Results or Outcomes : The highest efficiency can be achieved on hydride-chlorination of 4-tert-butyl-1-chloro-2-nitrobenzene . A rather high catalytic activity can be retained by adding water .
Application 2: Preparation of Rotamers
- Summary of the Application : 2-tert-Butylaniline, a compound similar to 3-tert-Butylaniline, is used in the preparation of two rotamers, anti - and syn - N, N′ -bis- (2- tert -butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The guest inclusion abilities of the prepared rotamers were investigated .
Application 3: Synthesis of Polyimides
- Summary of the Application : 3-tert-Butylaniline is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, which is then used to produce polyimides . These polyimides exhibit enhanced solubility in organic solvents and can form transparent, tough, and flexible films .
- Methods of Application or Experimental Procedures : The diamine is synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . Polyimides are then obtained by one-pot polycondensation of the diamine with several commercial aromatic dianhydrides .
- Results or Outcomes : The resulting polyimides display outstanding thermal stability, with the 5% weight loss temperature ranging from 525 °C to 529 °C . They also have high glass transition temperatures (Tgs) higher than 264 °C .
Application 4: Schiff Base Formation
- Summary of the Application : 4-tert-Butylaniline, a compound similar to 3-tert-Butylaniline, is used in the formation of a Schiff base with 4-tert-butylbenzaldehyde .
- Methods of Application or Experimental Procedures : The Schiff base formation reaction is carried out in ethanol using the matrix-assisted laser desorption ionization-chip system .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application 5: Synthesis of Diamine
- Summary of the Application : 3-tert-Butylaniline is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether . This diamine is then used to produce polyimides .
- Methods of Application or Experimental Procedures : The diamine is synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . Polyimides are then obtained by one-pot polycondensation of the diamine with several commercial aromatic dianhydrides .
- Results or Outcomes : The resulting polyimides display outstanding thermal stability, with the 5% weight loss temperature ranging from 525 °C to 529 °C . They also have high glass transition temperatures (Tgs) higher than 264 °C .
Application 6: Research Use
- Summary of the Application : 3-tert-Butylaniline is used in various chemical research applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
3-tert-Butylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash thoroughly with water and seek medical attention if necessary .
Relevant Papers
Several papers have been published on 3-tert-Butylaniline. These include studies on its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .
properties
IUPAC Name |
3-tert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKTVUKEPNBABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201942 | |
Record name | 3-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylaniline | |
CAS RN |
5369-19-7 | |
Record name | 3-(1,1-Dimethylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5369-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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